molecular formula C8H14F2O B2541429 (2R)-2-(2,2-Difluorocyclopentyl)propan-1-ol CAS No. 2248219-72-7

(2R)-2-(2,2-Difluorocyclopentyl)propan-1-ol

Cat. No. B2541429
CAS RN: 2248219-72-7
M. Wt: 164.196
InChI Key: NHSPJKCWSMXAPF-PKPIPKONSA-N
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Description

“2,2-Difluoropropane-1,3-diol” is a chemical compound with the CAS Number: 428-63-7 . It has a molecular weight of 112.08 . The IUPAC name for this compound is 2,2-difluoro-1,3-propanediol .


Molecular Structure Analysis

The InChI code for “2,2-Difluoropropane-1,3-diol” is 1S/C3H6F2O2/c4-3(5,1-6)2-7/h6-7H,1-2H2 . This code provides a specific way to represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2,2-Difluoropropane-1,3-diol” is a solid at ambient temperature . It has a boiling point of 51-52 degrees Celsius .

Safety and Hazards

The safety information for “2,2-Difluoropropane-1,3-diol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

(2R)-2-(2,2-difluorocyclopentyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7,11H,2-5H2,1H3/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSPJKCWSMXAPF-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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